N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
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Overview
Description
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is a compound with the molecular formula C13H18BNO3 and a molecular weight of 247.1 g/mol. This compound is extensively employed in the field of biomedicine, particularly in target validation and drug discovery. Its structure includes a boronic acid pinacol ester group, which is known for its versatility in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar structures in its target molecules.
Mode of Action
It’s known that similar compounds can participate in reactions such as the suzuki-miyaura cross-coupling . In these reactions, the compound acts as a borylating agent, introducing a boron atom into the target molecule . This can lead to significant changes in the target molecule’s structure and function.
Biochemical Pathways
Its potential role in borylation reactions suggests that it could affect pathways involving alkylbenzenes or similar structures . The downstream effects would depend on the specific pathway and the role of the modified molecule within that pathway.
Pharmacokinetics
Similar compounds are known to be soluble in organic solvents , which could potentially influence their absorption and distribution
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a borylating agent, it could potentially modify the structure and function of target molecules, leading to changes in cellular processes .
Action Environment
Environmental factors could potentially influence the compound’s action, efficacy, and stability. For example, the compound is known to be sensitive to moisture , which could affect its stability and reactivity. Additionally, the compound’s efficacy could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide typically involves the reaction of 3-aminophenylboronic acid pinacol ester with formic acid or formic acid derivatives. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include boronic acids, amines, and various substituted aromatic compounds.
Scientific Research Applications
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: This compound is employed in the development of probes and sensors for biological molecules.
Medicine: It plays a crucial role in drug discovery and development, especially in the design of boron-containing drugs.
Industry: It is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 3-formylaminophenylboronic acid pinacol ester
- N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Uniqueness
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is unique due to its specific combination of a boronic ester group and a formamide group. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(8-10)15-9-16/h5-9H,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDQNRBQQQKVKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378832 |
Source
|
Record name | N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480425-37-4 |
Source
|
Record name | N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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